molecular formula C10H11ClFNO2 B2922338 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride CAS No. 2460749-65-7

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride

Cat. No. B2922338
CAS RN: 2460749-65-7
M. Wt: 231.65
InChI Key: HCADTPMZYMZVSC-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound . It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, methylation of a compound with methyl iodide can give an isoquinolinium derivative, which can then be reduced with sodium borohydride .


Molecular Structure Analysis

The molecular structure of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is represented by the Inchi Code: 1S/C10H10FNO2.ClH/c11-9-2-1-7 (10 (13)14)6-3-4-12-5-8 (6)9;/h1-2,12H,3-5H2, (H,13,14);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride include a molecular weight of 231.65 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Drug Development

  • A study presented a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline and explored its transformation into 1,8-disubstituted tetrahydroisoquinolines. This method could serve as a foundation for developing central nervous system drug candidates, highlighting the compound's relevance in medicinal chemistry (Hargitai et al., 2018).

Antibacterial and Antiviral Applications

  • Research into derivatives of quinoline and isoquinoline compounds has demonstrated significant antibacterial and antiviral activities. Although the specific compound "8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid; hydrochloride" was not directly studied, related research indicates a strong potential for derivatives of similar structures in treating infectious diseases. For instance, various fluoroquinolone derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogens, showing promise as potent antimicrobial agents (Al-Hiari et al., 2007).

Molecular Imaging and Alzheimer's Disease

  • Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline, a related compound, has been explored for its utility in positron emission tomography (PET) imaging studies of Alzheimer's disease. This highlights the broader applicability of fluoroisoquinoline derivatives in neuroimaging and the investigation of neurodegenerative diseases (Liang et al., 2015).

Safety and Hazards

The safety information for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study and application of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride and similar compounds could involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action . Additionally, the development of novel synthetic strategies for constructing the core scaffold could be a focus .

properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9;/h1-2,12H,3-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCADTPMZYMZVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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